N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide
Description
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a synthetic carbazole derivative characterized by a fused tetrahydrocarbazole core substituted with a chlorine atom at position 6 and a furan-2-carboxamide group at the 1-position. The chlorine substituent and carboxamide moiety are critical to its molecular interactions, influencing solubility, binding affinity, and metabolic stability .
Properties
Molecular Formula |
C17H15ClN2O2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O2/c18-10-6-7-13-12(9-10)11-3-1-4-14(16(11)19-13)20-17(21)15-5-2-8-22-15/h2,5-9,14,19H,1,3-4H2,(H,20,21) |
InChI Key |
QSNISCADEPYPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide typically involves the following steps:
Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amination: The 6-chloro-2,3,4,9-tetrahydro-1H-carbazole is then subjected to amination to introduce the amino group at the desired position.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the aminated intermediate with furan-2-carboxylic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The chloro group in the carbazole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted carbazole derivatives.
Scientific Research Applications
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer and neurodegenerative diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the enzyme sirtuin 1 (SIRT1), which plays a crucial role in cellular regulation and aging . By inhibiting SIRT1, the compound can modulate various cellular pathways, including those involved in apoptosis and DNA repair.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983)
- Structural Differences : Replaces the furan-2-carboxamide group with a pyridine-2-carboxamide moiety.
- Molecular Weight : 326 (vs. ~325 for the furan analog, estimated based on substitution).
- Activity : Exhibits broad-spectrum antiviral activity against human papillomavirus (HPV) via inhibition of viral replication. The (1R)-stereochemistry is critical for efficacy, as the enantiomer (GSK984) shows reduced potency .
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide
- Structural Differences : Substitutes chlorine with a methoxy group at position 5.
- Molecular Weight : 310.35 (lower due to methoxy vs. chloro).
- Physicochemical Properties :
- logP/logD : 3.11 (similar to chloro analog, suggesting comparable lipophilicity).
- Polar Surface Area (PSA) : 50.83 Ų (indicative of moderate solubility).
- Implications : The methoxy group may reduce electrophilicity and alter metabolic pathways compared to the chloro derivative, though biological activity data are absent in the evidence .
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c)
- Structural Differences : Replaces the carbazole core with a 1,3,4-thiadiazole ring.
- Activity : Demonstrates potent anti-mycobacterial activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 9.87 μM), outperforming the standard drug isoniazid (>200 μM). This highlights the role of the furan carboxamide group in targeting bacterial resistance mechanisms .
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